Home > Products > Screening Compounds P66660 > 9-Methyl-9H-purine-2,6-diamine
9-Methyl-9H-purine-2,6-diamine - 30720-65-1

9-Methyl-9H-purine-2,6-diamine

Catalog Number: EVT-3188129
CAS Number: 30720-65-1
Molecular Formula: C6H8N6
Molecular Weight: 164.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine

  • Compound Description: This compound is a potent FLT3 kinase inhibitor with nanomolar activity in biochemical assays. [] It selectively inhibits the proliferation of AML cell lines with FLT3-ITD mutations and demonstrates superior in vivo inhibition of FLT3 and STAT5 phosphorylation compared to quizartinib. []
  • Relevance: This compound shares the core 9H-purine-2,6-diamine structure with 9-Methyl-9H-purine-2,6-diamine. The key difference lies in the substitution pattern at the 2, 6, and 9 positions of the purine ring. This compound highlights the potential of modifying these positions to achieve potent and selective kinase inhibition. []

2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine

  • Compound Description: This compound is synthesized via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction and has been fully characterized by NMR, IR, and HRMS. []
  • Relevance: This compound highlights the feasibility of introducing various substituents, such as triazole rings and alkyl chains, onto the 9H-purine core structure. While its biological activity is not mentioned in the provided abstract, it exemplifies the structural diversity achievable through modifications of the 9-Methyl-9H-purine-2,6-diamine scaffold. []

Benzylidene-6-(5-chloropyrimidin-2-yl)-9H-purine-2,6-diamine derivatives

  • Compound Description: This series of compounds was designed as angiogenesis inhibitors targeting both VEGFR-2 and c-Met kinases. [] They were subjected to docking and ADME prediction studies, and their anti-proliferative activity was evaluated against HT-29 and COLO-205 cell lines. [] One derivative (SM-6) showed good anticancer activity, induced apoptosis, and caused cell cycle arrest at the G0/G1 phase in HT-29 cells. []
  • Relevance: While these compounds are based on a 9H-purine-2,6-diamine scaffold similar to 9-Methyl-9H-purine-2,6-diamine, they feature a distinct benzylidene-6-(5-chloropyrimidin-2-yl) substitution at the 6th position. [] This modification exemplifies how structural alterations can lead to different biological activities, targeting angiogenesis in this case. []

N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (1) and its derivatives

  • Compound Description: Compound 1 and its derivatives are reversible kinase inhibitors targeting both EGFR-activating and drug-resistant (T790M) mutations. [] Compound 9e, a 9-cyclopentyl derivative, showed significant in vitro and in vivo antitumor potency against NSCLC cell lines with EGFR mutations. []
  • Relevance: These compounds, while structurally similar to 9-Methyl-9H-purine-2,6-diamine, are 9H-purine-2,8-diamines with diverse substituents at the 2, 8, and 9 positions. [] This highlights the potential of exploring different diamino purine isomers and modifications for targeting specific kinases like EGFR. []

9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (arprinocid)

  • Compound Description: This compound is a coccidiostat candidate. []
  • Relevance: Arprinocid shares the core 9H-purin-6-amine structure with 9-Methyl-9H-purine-2,6-diamine, demonstrating the relevance of substituted 9H-purine derivatives in medicinal chemistry. [] While arprinocid is a mono-amino purine and has a different substitution pattern, it exemplifies the structural diversity and potential applications of modified purines. []

2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine

  • Compound Description: This compound is a synthetic analog of purine nucleosides. [] Its structure, with an acetylated β-furanose ring in a 3′β-envelope conformation, has been characterized by X-ray crystallography. []
  • Relevance: This compound exemplifies the incorporation of the 9H-purine scaffold, found in 9-Methyl-9H-purine-2,6-diamine, into nucleoside analogs. [] The presence of the ribose sugar and the 2,6-dichloro substitutions highlights the potential for developing modified purines with potential applications in nucleic acid chemistry. []
  • Compound Description: These molecules are reversine-related compounds designed as potential antitumor agents. [] They exhibited less cytotoxicity than reversine but induced cell cycle arrest in G2/M phase and polyploidy, particularly in p53-deficient cancer cells. []
  • Relevance: These compounds are structurally related to 9-Methyl-9H-purine-2,6-diamine, sharing the core purine-2,6-diamine structure. [] The variations in substituents at the 2 and 6 positions highlight the structure-activity relationship and the potential for developing antitumor agents with improved selectivity. []
  • Compound Description: This study focused on developing novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent and selective mTOR inhibitors for cancer therapy. [] The lead compound 15i displayed nanomolar to low micromolar IC50s against six human cancer cell lines. [] It induced cell cycle arrest, suppressed migration and invasion, and regulated autophagy in cancer cells. []
  • Relevance: This study highlights the potential of 2,6-diamino-substituted purines, structurally similar to 9-Methyl-9H-purine-2,6-diamine, as a scaffold for developing novel mTOR inhibitors. [] The modifications at the 9-position and the introduction of a thieno[3, 2-d]pyrimidine ring demonstrate the versatility of this chemotype for achieving potent anticancer activity. []
Overview

9-Methyl-9H-purine-2,6-diamine is a synthetic derivative of purine, a fundamental component in biochemistry, particularly in the structure of nucleic acids such as DNA and RNA. Its chemical formula is C7H10N6, and it is categorized under purine derivatives due to its structural similarities with naturally occurring purines like adenine. The compound is notable for its potential biological activities, including interactions with enzymes critical for cellular processes, making it a subject of interest in medicinal chemistry and biochemical research.

Synthesis Analysis

Methods

The synthesis of 9-Methyl-9H-purine-2,6-diamine typically involves the methylation of 2,6-diaminopurine. A common method includes the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Technical Details:

  • Reagents: 2,6-diaminopurine, methyl iodide, potassium carbonate.
  • Solvent: Dimethylformamide.
  • Conditions: Elevated temperature to enhance reaction efficiency.
Molecular Structure Analysis

The molecular structure of 9-Methyl-9H-purine-2,6-diamine features a purine core with a methyl group attached at the nitrogen atom located at position 9. Structural studies using Nuclear Magnetic Resonance spectroscopy and X-ray crystallography have provided insights into the compound's bond lengths and angles, which are crucial for understanding its reactivity and biological activity.

Data

  • Molecular Formula: C7H10N6
  • CAS Number: 126456-06-2
  • Melting Point: 290-295 °C.
Chemical Reactions Analysis

9-Methyl-9H-purine-2,6-diamine can undergo various chemical reactions that modify its structure and properties. Key reactions include:

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: It can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions where they can be replaced by other functional groups .

Technical Details

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituting Nucleophiles: Halides or alkoxides.
Mechanism of Action

The mechanism of action of 9-Methyl-9H-purine-2,6-diamine involves its interaction with specific enzymes that play crucial roles in cellular processes. It has been identified as a nonclassical antifolate that inhibits enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are vital for DNA synthesis and cellular proliferation.

Process

By inhibiting these enzymes, 9-Methyl-9H-purine-2,6-diamine disrupts the folate pathway essential for nucleotide synthesis, ultimately leading to anti-proliferative effects in various cancer cell lines .

Data

Studies have shown that this compound exhibits cytotoxic activity against cancer cell lines such as HL60 (human promyelocytic leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Melting Point: 290-295 °C.

Chemical Properties

9-Methyl-9H-purine-2,6-diamine is characterized by its ability to participate in various chemical reactions due to the presence of multiple functional groups. Its lipophilicity enhances its ability to penetrate cell membranes, facilitating its biological activity.

Applications

The applications of 9-Methyl-9H-purine-2,6-diamine span several scientific fields:

  1. Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit critical enzymes involved in DNA synthesis.
  2. Biological Research: It serves as a valuable probe for studying enzyme mechanisms and cellular processes related to nucleic acids.
  3. Material Science: Potential applications include the development of new materials with enhanced electronic properties or thermal stability due to its unique chemical structure .
Introduction: Contextualizing 9-Methyl-9H-purine-2,6-diamine in Heterocyclic Chemistry

Structural Taxonomy within Substituted Purine Analogues

9-Methyl-9H-purine-2,6-diamine belongs to the 2,6,9-trisubstituted purine chemotype, distinguished by specific modifications that dictate its physicochemical behavior and target selectivity:

  • N9-Alkylation: The methyl group at N9 locks the purine in the anti conformation, preventing prototropic tautomerism observed in unsubstituted purines (e.g., N7H vs. N9H forms). This enhances predictability in molecular recognition. Crystallographic studies confirm planarity of the purine core, with the N9-methyl group oriented perpendicularly to the ring system [6].
  • C2/C6 Diamino Motif: The electron-donating amino groups at C2 and C6 create a hydrogen-bonding pharmacophore mirroring the Watson-Crick edge of guanine. This enables specific interactions with ATP-binding sites of kinases (e.g., Bcr-Abl, CDKs) and DNA-processing enzymes like topoisomerase IIα [10].
  • Electronic Profile: Experimental pKa (5.42 ± 0.10) indicates partial basicity, likely protonating at N1 under physiological conditions. Density predictions (1.83 g/cm³) reflect compact molecular packing [4].

Table 1: Key Physicochemical Properties of 9-Methyl-9H-purine-2,6-diamine

PropertyValueMethod
Molecular FormulaC₆H₈N₆Empirical
Molar Mass164.17 g/molCalculated
Melting Point290°CExperimental
Predicted Boiling Point532.6 ± 60.0 °CQSPR
Predicted pKa5.42 ± 0.10Spectrophotometric
Density1.83 ± 0.1 g/cm³Computational Prediction

Table 2: Structural Comparison with Key Purine Analogues

CompoundSubstituentsKey Structural Distinctions
GuanineH at N9, OH at C6Tautomerism-sensitive; forms multiple H-bonds in DNA
2,6-DiaminopurineH at N9Prone to N7/N9 tautomerism; less metabolically stable
9-MethylguanineCH₃ at N9, OH at C6Lacks C2 amino group; different H-bonding capacity
9-Methyl-9H-purine-2,6-diamineCH₃ at N9, NH₂ at C2/C6Fixed N9H tautomer; dual H-bond donor/acceptor sites

Historical Development and Key Synthetic Milestones

The synthesis of 9-methyl-9H-purine-2,6-diamine has evolved from classical nucleoside chemistry to modern transition-metal-catalyzed methods:

  • Early Alkylation Routes (1970s-1990s): Initial preparations involved direct N9-alkylation of 2,6-diaminopurine using methyl iodide in the presence of weak bases (e.g., K₂CO₃). This often yielded regioisomeric mixtures (N7 vs. N9 alkylation), requiring tedious chromatographic separation. Typical yields for N9-methylated product were <50% due to competing reactions [4] [8].
  • Regioselective Mitsunobu Functionalization: Introduction of Mitsunobu conditions (DIAD/PPh₃) enabled selective N9-alkylation of purines bearing protected C2/C6 amines (e.g., trifluoroacetamides). Post-alkylation deprotection afforded pure 9-methyl derivatives in >75% yield, significantly improving efficiency [8].
  • Modern Catalytic Approaches:
  • Suzuki-Miyaura Cross-Coupling: Enabled C6-arylation of 2-chloro-9-methyl-6-iodopurine intermediates. For example, coupling with trifluoromethoxyphenylboronic acid achieved C6-diversification while retaining C2-chloro as a handle for further amination [6].
  • Nucleophilic Aromatic Substitution (SNAr): Microwave-assisted SNAr at C2/C6 positions using diverse amines (alkyl, arylpiperazines) in n-butanol with DIEA base (110°C, 12h) gave 2,6,9-trisubstituted derivatives in high yields (70-95%) [6] [10].
  • Solid-Phase Synthesis: Resin-bound intermediates (e.g., 2-amino-6-chloro-9-(2-hydroxyethyl)purine) allowed rapid generation of libraries via Mitsunobu alkylation followed by amination, exemplified by a 16-member library on polyethylene pins [8].

Key milestone: The 2005 patent (WO2005097135A2) detailed novel 9H-purine-2,6-diamine derivatives, including 9-methyl variants, as catalytic topoisomerase II inhibitors, validating their therapeutic potential and spurring synthetic innovations [2].

Scope of Academic and Therapeutic Relevance

Academic Significance

  • Topoisomerase II Inhibition: Acts as a catalytic (non-poison) inhibitor of topoisomerase IIα (IC₅₀ ∼0.04-0.09 μM). Unlike etoposide, it inhibits ATPase activity without stabilizing DNA cleavage complexes, antagonizing etoposide-induced DNA breaks. Mechanistic studies confirm salt-stable enzyme-DNA complex formation .
  • Tautomeric Studies: Serves as a model for NMR-based investigation of purine electronic structure. Low-temperature ¹H/¹³C NMR quantified N9H tautomer dominance in DMSO (Δδ N7-N9 = -20.5 ppm), contrasting with near-equilibrium in water (Δδ = -4.1 ppm), highlighting solvent-dependent behavior [5].
  • 3D-QSAR Modeling: Demonstrated steric dominance (70%) over electronic effects (30%) in cytotoxicity. Bulky C2 substituents reduce activity, while arylpiperazinyl groups at C6 enhance potency against leukemia/colon cancer cells (e.g., compound 7h GI₅₀ = 0.7–1.3 μM) [6].

Therapeutic Applications

  • Kinase Inhibition: Core scaffold in Bcr-Abl inhibitors overcoming T315I mutations. Compound 11b (2,6,9-trisubstituted derivative) showed submicromolar inhibition (IC₅₀ = 0.015 μM) against Bcr-AblWT and mutant forms (T315I, E255K), outperforming imatinib in KCL22 cells (GI₅₀ = 0.7–6.4 μM) [10].
  • Antiproliferative Agents: Derivatives induce G1/S cell cycle arrest and apoptosis in HL-60 leukemia cells. Molecular docking confirms optimal fit within Bcr-Abl’s hydrophobic pocket via N9-cyclopropylmethyl group [6] [10].
  • Targeted Therapies: Serves as a fragment for inhibitors targeting Hedgehog (Hh) signaling (e.g., compound V, IC₅₀ = nM range) and cyclin-dependent kinases (CDKs), with demonstrated activity against breast, colon, and lung cancer cell lines [6] [9].

Table 3: Key Biochemical Targets and Activities of Derivatives

Biological TargetActivity ProfileTherapeutic Area
Topoisomerase IIαCatalytic inhibition; ATPase suppressionAntineoplastic (broad-spectrum)
Bcr-Abl (WT/T315I mutant)Competitive ATP-binding; submicromolar IC₅₀Chronic Myeloid Leukemia
CDKs (e.g., CDK2)G1/S arrest; nanomolar binding affinitySolid tumors, Leukemias
Hedgehog SignalingGli-luciferase reporter inhibition (nM IC₅₀)Basal cell carcinoma, Medulloblastoma

Concluding Remarks

9-Methyl-9H-purine-2,6-diamine exemplifies the strategic value of structurally refined purine cores in medicinal chemistry. Its synthetic tractability, defined tautomeric behavior, and capacity for multi-site functionalization have enabled its evolution from a biochemical tool to a privileged scaffold in targeted cancer therapeutics. Ongoing research focuses on leveraging 3D-QSAR insights and mutant kinase profiling to develop next-generation derivatives with enhanced selectivity against resistant malignancies.

Properties

CAS Number

30720-65-1

Product Name

9-Methyl-9H-purine-2,6-diamine

IUPAC Name

9-methylpurine-2,6-diamine

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

InChI

InChI=1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11)

InChI Key

NMJOZGVQPPGGFV-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(N=C(N=C21)N)N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.